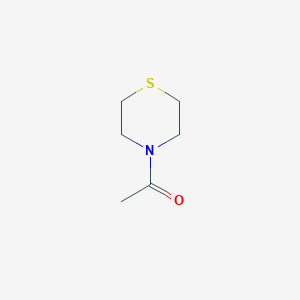

N-acetylthiomorpholine

Description

Contextualization within Thiomorpholine (B91149) Heterocycle Chemistry

Thiomorpholine is a six-membered saturated heterocycle containing a sulfur and a nitrogen atom at positions 1 and 4, respectively. jchemrev.com It is the sulfur analog of morpholine (B109124), where the ether oxygen is replaced by a sulfur atom. jchemrev.com This class of compounds is a staple in synthetic and medicinal chemistry, with the thiomorpholine scaffold being an integral component in various pharmacologically active molecules. jchemrev.com The presence of both a secondary amine and a thioether within the same ring provides two sites for functionalization, leading to a wide diversity of derivatives. jchemrev.com

N-Acetylthiomorpholine is a specific derivative in which the nitrogen atom of the thiomorpholine ring is acylated with an acetyl group. This modification is significant as it transforms the secondary amine into an amide. This change alters the electronic properties and reactivity of the nitrogen atom, making the adjacent methylene (B1212753) protons more acidic and capable of forming a stabilized anion. This anion serves as a key reactive intermediate in various chemical transformations. The synthesis of thiomorpholine derivatives can be achieved through various routes, including the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes. organic-chemistry.org

Significance in Contemporary Organic Synthesis and Reaction Mechanisms

The primary significance of this compound in contemporary organic synthesis lies in the reactivity of its corresponding anion. This anion has been demonstrated to be an effective nucleophile in a specific class of reactions known as Unimolecular Radical Nucleophilic Substitution (SRN1) reactions. researchgate.netchemistry-chemists.com The SRN1 mechanism is a chain process for nucleophilic substitution that occurs on substrates that are typically unreactive towards standard polar nucleophilic mechanisms. chemistry-chemists.com

The key steps of the SRN1 mechanism involving the this compound anion are:

Initiation: An electron is transferred to the substrate (e.g., an aryl halide), forming a radical anion. chemistry-chemists.com

Fragmentation: The radical anion fragments, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. chemistry-chemists.com

Coupling: The aryl radical reacts with the this compound anion (the nucleophile) to form the radical anion of the final substitution product. chemistry-chemists.com

Propagation: This radical anion transfers an electron to another molecule of the substrate, regenerating the substrate radical anion and forming the neutral product, thereby continuing the chain reaction. chemistry-chemists.com

Research has shown that the anion of this compound undergoes photostimulated reactions with iodoarenes, such as iodobenzene (B50100) and 1-iodonaphthalene, in dimethyl sulfoxide (B87167) (DMSO) to afford good yields of the corresponding substitution products. researchgate.netresearchgate.net These reactions proceed via the SRN1 mechanism. researchgate.netresearchgate.net For instance, the photostimulated reaction between the this compound anion and 1-iodoadamantane (B1585816) also yields the substitution product. researchgate.net Competition experiments have revealed that acetophenone (B1666503) enolate ions are 1.4 times more reactive than the this compound anion toward iodobenzene. researchgate.net

The utility of this compound as a precursor to a potent carbon-centered nucleophile in radical-chain reactions highlights its specialized role in organic synthesis for the formation of challenging carbon-carbon bonds.

Research Findings: SRN1 Reactions of this compound Anion

The following table summarizes experimental results from studies on the SRN1 reactivity of the this compound anion with various substrates.

| Substrate | Nucleophile | Conditions | Product | Yield (%) | Citation |

| Iodobenzene | This compound anion | Photostimulation, DMSO | N-(phenylacetyl)thiomorpholine | Good Yield | researchgate.netresearchgate.net |

| 1-Iodonaphthalene | This compound anion | Photostimulation, DMSO | N-(1-naphthylacetyl)thiomorpholine | Good Yield | researchgate.netresearchgate.net |

| 1-Iodoadamantane | This compound anion | Irradiation | N-(1-adamantylacetyl)thiomorpholine | Not specified | researchgate.net |

| 2-Iodoadamantane | This compound anion | Photostimulation | Substitution Product | 20% | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C6H11NOS |

|---|---|

Molecular Weight |

145.23 g/mol |

IUPAC Name |

1-thiomorpholin-4-ylethanone |

InChI |

InChI=1S/C6H11NOS/c1-6(8)7-2-4-9-5-3-7/h2-5H2,1H3 |

InChI Key |

LSKMHOJTZLJJQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCSCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Acetylthiomorpholine and Its Derivatives

Direct Synthesis Approaches to N-Acetylthiomorpholine

The direct construction of the this compound core often involves the formation of a thiomorpholide, which is a thioamide derivative of morpholine (B109124). Key methods include the Willgerodt-Kindler reaction and emerging electrochemical techniques.

Willgerodt-Kindler Reaction Protocols, including Solvent-Free and Microwave Conditions

The Willgerodt-Kindler reaction is a powerful three-component reaction extensively used for the synthesis of thioamides. chim.it In the context of thiomorpholides, this reaction typically involves an aryl alkyl ketone, elemental sulfur, and morpholine. nih.govtue.nl The mechanism proceeds through the formation of an enamine from the ketone and morpholine, which then undergoes sulfanylation and a series of rearrangements to yield the final thioamide product. chim.itnih.gov

Modern advancements have led to more efficient and environmentally friendly protocols for the Willgerodt-Kindler reaction. oup.com Solvent-free and microwave-assisted conditions have been developed to significantly reduce reaction times and improve yields. rsc.orgresearchgate.net For instance, the reaction of various alkyl aryl ketones with sulfur and morpholine can be completed in minutes under microwave irradiation, affording 4-(thioacyl)morpholines in good yields. chim.it

Several catalysts have been employed to facilitate this reaction under solvent-free conditions. Catalysts such as sulfated tungstate (B81510) and silica-supported fluoroboric acid have been shown to be effective, offering high yields, short reaction times, and the potential for catalyst recycling. chim.it The use of ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) has also been reported to enhance reaction rates and simplify product isolation. chim.itorganic-chemistry.org Water has surprisingly been used as a viable solvent for the synthesis of benzothiomorpholides from benzaldehydes, showcasing the versatility of this reaction. rsc.org

Table 1: Selected Willgerodt-Kindler Reaction Conditions for Thiomorpholide Synthesis

| Starting Material | Amine | Sulfur | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone (B1666503) | Morpholine | S₈ | Microwave (900W), solvent-free | None | 81 | chim.it |

| 4-Chloroacetophenone | Morpholine | S₈ | Microwave (900W), solvent-free | None | 55 | chim.it |

| Alkyl aryl ketones | Morpholine | S₈ | Solvent-free | Sulfated tungstate (20 wt%) | High | chim.it |

| Alkyl aryl ketones | Morpholine | S₈ | Solvent-free | HBF₄–silica (B1680970) gel | High | chim.it |

| Benzaldehydes | Morpholine | S₈ | Water, 80°C, 3h | None | High | chim.itrsc.org |

| Acetophenones | Morpholine | S₈ | Ionic liquid ([bmim]BF₄) | None | High | chim.it |

Electrochemical Synthesis Techniques for Thiomorpholides

Electrochemical synthesis is emerging as a green and efficient alternative for constructing heterocyclic compounds, including those containing nitrogen and sulfur. chim.itresearchgate.net These methods utilize electricity to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. While direct electrochemical synthesis of this compound is not extensively documented, the principles can be applied to the formation of the core thiomorpholide structure through C-S and C-N bond formation. rsc.org

The electrosynthesis of S-heterocycles can be achieved through dehydrogenative cyclization reactions. For example, the electrochemical dehydrogenative cyclization of N-benzyl thioamides has been demonstrated in a flow electrolysis cell, providing access to 1,3-benzothiazines without the need for transition metals or chemical oxidants. Similarly, electrochemical methods have been used for the synthesis of benzothiazoles from thioamides using a mediator like 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO). rsc.org These approaches highlight the potential for developing electrochemical routes to thiomorpholides, where intramolecular cyclization of an appropriate precursor could be induced electrochemically. The oxidation potential of thioamides is significantly lower than that of their amide counterparts, making them suitable candidates for electrochemical transformations. nih.gov

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogs of this compound often starts from a pre-formed thiomorpholine (B91149) or a related heterocyclic core, which is then elaborated through various chemical reactions.

Condensation Reactions for Substituted Thiomorpholine Carbothioamides

Condensation reactions are a cornerstone for building molecular complexity. Substituted thiomorpholine carbothioamides can serve as precursors for a variety of derivatives. For instance, the Claisen-Schmidt condensation reaction between a thiomorpholine-substituted quinoline-3-carbaldehyde and an acetophenone derivative can yield chalcones under basic conditions. This demonstrates how the thiomorpholine moiety can be incorporated into larger, more complex structures. Similarly, condensation reactions of thiobenzamides and N-substituted thioureas are known to produce 1,2,4-thiadiazole (B1232254) derivatives, suggesting that thiomorpholine carbothioamides could undergo analogous cyclocondensations to form novel heterocyclic systems.

N-Acetylation Strategies for Related Heterocyclic Systems

N-acetylation is a fundamental transformation used to introduce an acetyl group onto a nitrogen atom, often to protect the amine or to modify the biological activity of the molecule. researchgate.net This step is crucial for converting thiomorpholine or its derivatives into the corresponding N-acetylated compounds. The acetylation of amines and heterocycles is typically achieved using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. researchgate.net

Various catalytic systems have been developed to improve the efficiency and selectivity of N-acetylation. Iodine has been shown to be an effective catalyst for the N-acylation of primary and secondary amines, including heterocycles, under solvent-free conditions at room temperature. Nickel nanoparticles have also been reported as an efficient catalyst for the acetylation of amines and thiols using acetic anhydride under ambient conditions. researchgate.net Furthermore, acetic acid can itself act as a catalyst for the N-acylation of amines using esters like ethyl acetate (B1210297) as the acyl source. A patented method for preparing N-acetylmorpholine involves the reaction of morpholine with ethyl acetate at high temperatures in the presence of an ionic liquid catalyst. These strategies are directly applicable to the N-acetylation of thiomorpholine and its derivatives.

Table 2: N-Acetylation Strategies for Amines and Heterocycles

| Acetylating Agent | Substrate Type | Catalyst | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Acetyl chloride | Aliphatic/aromatic amines, heterocycles | Iodine | Solvent-free, room temp. | Mild, high selectivity, high yield | |

| Acetic anhydride | Amines, thiols | Ni-nanoparticles | Acetonitrile (B52724), room temp. | High yield, short reaction time, chemoselective | researchgate.net |

| Ethyl acetate / Butyl acetate | Amines | Acetic acid (10 mol%) | 80-120°C | Cheap, simple | |

| Acetic anhydride | Alcohols, phenols, thiols, amines | None | Solvent-free | Mild, short reaction time, high yield | |

| Ethyl acetate | Morpholine | Ionic liquid | 140-160°C | High temperature acylation |

Reductive Amination in the Context of Amine-Containing Derivative Synthesis

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. This reaction involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This methodology is particularly useful for synthesizing derivatives containing additional amine functionalities.

A notable application of this reaction is the synthesis of amine analogs of thiocolchicine, where a series of 22 different amine derivatives were prepared using reductive amination. This demonstrates the power of reductive amination in creating a library of analogs from a common precursor. In the context of thiomorpholine, a derivative bearing a carbonyl group could be reacted with various primary or secondary amines under reductive amination conditions to generate a wide array of amine-containing this compound derivatives, allowing for systematic exploration of structure-activity relationships.

General Organic Reaction Pathways Involving Thiomorpholine Derivatives

Thiomorpholine and its derivatives are versatile building blocks in organic synthesis, capable of undergoing a variety of chemical transformations at the nitrogen and sulfur atoms. These reactions allow for the introduction of diverse functional groups, leading to a wide array of compounds with significant applications, particularly in medicinal chemistry.

One of the most common transformations of thiomorpholine is N-alkylation . This reaction involves the nucleophilic substitution of an alkyl halide or a similar electrophile by the secondary amine of the thiomorpholine ring. For instance, N-methylmorpholine can be synthesized by the methylation of morpholine using dimethyl carbonate, a process that is analogous for thiomorpholine. This reaction is significant as it provides a greener alternative to traditional methylation agents like methyl halides.

Another key reaction is N-acylation , which is directly relevant to the synthesis of this compound. This involves the reaction of thiomorpholine with an acylating agent, such as an acyl chloride or an anhydride. This pathway is fundamental for introducing carbonyl functionalities attached to the nitrogen atom.

Furthermore, nucleophilic aromatic substitution is a viable pathway for creating N-aryl thiomorpholine derivatives. In this type of reaction, thiomorpholine acts as a nucleophile, displacing a leaving group on an aromatic ring. For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) can be synthesized from 4-fluoronitrobenzene and thiomorpholine. mdpi.com

The sulfur atom in the thiomorpholine ring can also undergo reactions, most notably oxidation . Mild oxidation, for instance with hydrogen peroxide, can convert the sulfide (B99878) to a sulfoxide (B87167), while stronger oxidizing agents can lead to the corresponding sulfone. mdpi.com This modification significantly alters the polarity and hydrogen bonding capacity of the molecule.

Thiomorpholine derivatives can also be synthesized through intramolecular cyclization reactions. For example, nitrogen-tethered alkenes can undergo intramolecular hydrothioalkoxylation mediated by boron trifluoride etherate to form the thiomorpholine ring. organic-chemistry.org Another approach involves the photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization to yield thiomorpholine. acs.orgnih.gov

The following table summarizes some general reaction pathways involving thiomorpholine and its derivatives, with examples drawn from the literature.

| Reaction Type | Reactants | Product | Reagents and Conditions |

| Nucleophilic Aromatic Substitution | 4-Fluoronitrobenzene, Thiomorpholine | 4-(4-Nitrophenyl)thiomorpholine | Acetonitrile, Triethylamine, 85°C, 12h |

| N-Alkylation (by analogy) | Morpholine, Dimethyl Carbonate | N-Methylmorpholine | Autoclave |

| Oxidation | Thiomorpholine derivative | Thiomorpholine sulfoxide/sulfone | Hydrogen Peroxide / Stronger oxidizing agents |

| Intramolecular Hydrothioalkoxylation | Nitrogen-tethered alkene with a thiol group | Substituted Thiomorpholine | Boron trifluoride etherate |

| Photochemical Thiol-Ene Cyclization | Cysteamine hydrochloride, Vinyl chloride | Thiomorpholine | 1. 9-Fluorenone (photocatalyst) 2. Base-mediated cyclization |

| N-Acylation | Thiomorpholine, Acetyl chloride or Acetic anhydride | This compound | Aprotic solvent, often with a base |

These reaction pathways highlight the chemical versatility of the thiomorpholine scaffold, enabling the synthesis of a diverse range of derivatives for various scientific investigations.

Mechanistic Investigations and Reactivity Studies of N Acetylthiomorpholine Systems

Unimolecular Radical Nucleophilic Substitution (SRN1) Mechanism

The anion of N-acetylthiomorpholine has been demonstrated to participate in Unimolecular Radical Nucleophilic Substitution (SRN1) reactions with a variety of substrates. This chain reaction mechanism involves radical and radical anion intermediates, offering a pathway for substitution on substrates that are often unreactive under traditional nucleophilic substitution conditions. chemistry-chemists.comresearchgate.net

The SRN1 reactions of the this compound anion can be initiated through two primary methods: photoinitiation and chemical initiation using transition metal salts. chemistry-chemists.comresearchgate.net Photostimulated reactions, typically conducted in a solvent such as dimethyl sulfoxide (B87167) (DMSO), have been shown to proceed efficiently with aryl iodides, yielding the corresponding substitution products in good yields, ranging from 60-87%. chemistry-chemists.com

In addition to photochemical methods, the reaction can be initiated by chemical means. Specifically, the use of ferrous bromide (FeBr2) has been effective in inducing the SRN1 reaction between the this compound anion and iodobenzene (B50100). researchgate.netresearchgate.net This demonstrates that a single electron transfer from the Fe(II) salt to the aryl iodide can effectively initiate the radical chain process.

The SRN1 mechanism is characterized by a chain propagation cycle involving radical and radical anion intermediates. chemistry-chemists.com The process is initiated by the formation of a radical anion from the substrate (e.g., an aryl iodide). This radical anion then fragments to produce an aryl radical and a halide anion.

The aryl radical subsequently reacts with the nucleophilic this compound anion to form a new radical anion. This new radical anion then transfers an electron to another molecule of the aryl iodide substrate, propagating the chain and forming the final substitution product. chemistry-chemists.com This cycle continues until termination steps, such as radical dimerization or reaction with the solvent, halt the process.

The this compound anion exhibits reactivity with a range of substrates under SRN1 conditions. Successful substitutions have been reported with aryl iodides, including iodobenzene and 1-iodonaphthalene, under both photostimulation and, in the case of iodobenzene, with FeBr2 initiation. chemistry-chemists.comresearchgate.netresearchgate.net

The reactivity of this compound has also been explored with adamantane (B196018) derivatives. While the oxygen analog, N-acetylmorpholine, is unreactive towards 1-iodoadamantane (B1585816) even under irradiation, the this compound anion readily reacts with 1-iodoadamantane under photostimulation to yield the corresponding substitution product. researchgate.net This highlights the enhanced reactivity conferred by the sulfur atom in the thiomorpholine (B91149) ring. However, it is noted that the reaction between 1-iodoadamantane and the this compound anion does not proceed in the dark, emphasizing the necessity of an initiation step. researchgate.net The photostimulated reaction with 2-iodoadamantane has also been reported, affording the substitution product in a 20% yield. researchgate.netacs.orgacs.org

Table 1: Reactivity of this compound Anion with Various Substrates under SRN1 Conditions

| Substrate | Initiation Method | Yield of Substitution Product (%) | Reference |

|---|---|---|---|

| Iodobenzene | Photostimulation | Good | researchgate.net |

| Iodobenzene | FeBr2 | Good | researchgate.netresearchgate.net |

| 1-Iodonaphthalene | Photostimulation | Good | researchgate.net |

| 1-Iodoadamantane | Photostimulation | Yes | researchgate.net |

| 2-Iodoadamantane | Photostimulation | 20 | researchgate.netacs.orgacs.org |

To better understand the nucleophilic character of the this compound anion, competitive reactivity studies have been conducted. When placed in competition with the enolate ion of acetophenone (B1666503), the this compound anion was found to be less reactive. researchgate.netresearchgate.netresearchgate.net

Specifically, in reactions with iodobenzene, the acetophenone enolate ion is 1.4 times more reactive than the this compound anion. researchgate.netresearchgate.netepdf.pub This difference in reactivity is even more pronounced with a different substrate; the acetophenone enolate is 3.3 times more reactive towards 1-iodoadamantane. researchgate.netresearchgate.net These findings provide a quantitative measure of the relative nucleophilicity of these two carbanions in the context of SRN1 reactions.

Comparative Nucleophilic Characterization of this compound Anion

The competitive reactivity studies provide a direct comparison of the nucleophilic strength of the this compound anion relative to the acetophenone enolate ion. The lower reactivity of the this compound anion suggests that it is a weaker nucleophile in these SRN1 reactions. This could be attributed to factors such as the stability of the anion and the polarizability of the sulfur atom influencing its interaction with the radical intermediates.

Table 2: Relative Reactivity of this compound Anion vs. Acetophenone Enolate Ion

| Substrate | Relative Reactivity (Acetophenone Enolate / this compound Anion) | Reference |

|---|---|---|

| Iodobenzene | 1.4 | researchgate.netresearchgate.netepdf.pub |

| 1-Iodoadamantane | 3.3 | researchgate.netresearchgate.net |

Coordination Chemistry of this compound as a Ligand (L)

Beyond its role in radical reactions, this compound also functions as a ligand (L) in coordination chemistry. It has been shown to react with copper(I) iodide in acetonitrile (B52724) to form a coordination polymer with the composition [CuI(L)2]n. researchgate.netresearchgate.netresearchgate.net

In this polymeric structure, the copper(I) center is coordinated by two sulfur atoms from two different this compound ligands and two bridging iodide ions. This coordination results in a distorted tetrahedral geometry around the copper atom. The bridging nature of the iodide ions leads to the formation of a one-dimensional polymeric chain. researchgate.netresearchgate.netresearchgate.net This demonstrates the ability of this compound to act as a monodentate ligand through its sulfur atom, facilitating the assembly of extended supramolecular structures.

Formation of Coordination Polymers with Metal Halides (e.g., Copper(I) Iodide)

The reaction of this compound with metal halides, specifically copper(I) iodide, has been shown to result in the formation of a coordination polymer. iucr.org In a synthesis performed in acetonitrile, this compound acts as a ligand (L), reacting with copper(I) iodide to yield a coordination polymer with the composition [CuI(L)₂]n. iucr.orgnih.gov This reaction demonstrates the ability of the sulfur atom in the thiomorpholine ring to coordinate with the copper(I) center. The resulting colorless precipitate forms a one-dimensional polymeric chain. iucr.org The formation of such coordination polymers is a subject of interest in crystal engineering, and the [CuI]n chain structure with this compound represents a notable example. iucr.org

| Reactants | Solvent | Product |

| This compound (L) | Acetonitrile | [CuI(L)₂]n |

| Copper(I) Iodide (CuI) |

Ligand Binding Modes and Coordination Geometries

In the coordination polymer [CuI(L)₂]n, this compound exhibits a specific binding mode and contributes to a distinct coordination geometry around the copper(I) center. iucr.org The this compound ligand coordinates to the copper(I) atom through its sulfur atom (κS). iucr.org

The central copper(I) ion is coordinated by two sulfur atoms from two different this compound ligands and two bridging iodide atoms. This coordination results in a distorted tetrahedral environment for the Cu(I) atom. iucr.orgnih.gov The iodide atoms act as μ₂-bridging ligands, connecting the copper centers and giving rise to the formation of zigzag chains that extend parallel to the byjus.com crystallographic axis. iucr.org Furthermore, the structure is stabilized by C—H⋯O hydrogen-bonding interactions between the chains, which leads to the formation of a three-dimensional network. iucr.orgnih.gov

| Feature | Description |

| Ligand | This compound |

| Metal Center | Copper(I) |

| Binding Atom | Sulfur (κS) |

| Coordination Geometry | Distorted tetrahedral |

| Bridging Ligand | Iodide (μ₂) |

| Polymeric Structure | One-dimensional zigzag chains |

| Supramolecular Structure | 3D network via C—H⋯O hydrogen bonds |

Investigations into Other Mechanistic Pathways and Substitution Reactions

Information regarding specific mechanistic pathways and substitution reactions involving this compound, beyond its role as a ligand in coordination chemistry, is not extensively detailed in the reviewed literature. General principles of nucleophilic substitution reactions, such as Sₙ1 and Sₙ2 mechanisms, are fundamental concepts in organic chemistry where a nucleophile replaces a leaving group. wikipedia.orgorganic-chemistry.org In the context of this compound, the sulfur atom possesses a lone pair of electrons, making it a potential nucleophile. However, specific studies detailing its participation in substitution reactions, including the kinetics and stereochemical outcomes, are not available in the provided search results.

Advanced Analytical Methodologies for N Acetylthiomorpholine Characterization

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable tools for probing the molecular structure of N-acetylthiomorpholine. mdpi.com These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, Multinuclear NMR, CPMAS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field. unl.edu It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. unl.edunih.gov

¹H-NMR: Proton NMR provides information on the structure of a molecule by analyzing the chemical shifts, splitting patterns, and integration of its hydrogen atoms. For this compound, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the protons of the acetyl group and the thiomorpholine (B91149) ring. The acetyl protons (-CH₃) would appear as a sharp singlet, while the methylene (B1212753) protons (-CH₂-) on the ring would exhibit more complex splitting patterns, typically triplets, due to coupling with adjacent protons. The protons closer to the electron-withdrawing nitrogen and sulfur atoms are expected to appear at a lower field (higher ppm value). youtube.com

Interactive Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Acetyl (-COCH₃) | ~2.1 | Singlet | 3H |

| Ring Protons (-CH₂-S-) | ~2.7 | Triplet | 4H |

Multinuclear NMR: Beyond protons, NMR can also probe other nuclei such as ¹³C, ¹⁵N, and ³³S. ¹³C-NMR is particularly useful for identifying the carbon skeleton. The spectrum of this compound would show distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the two different types of methylene carbons within the thiomorpholine ring.

Cross-Polarization Magic-Angle Spinning (CPMAS) NMR: This is a solid-state NMR technique used to obtain high-resolution spectra of solid samples. CPMAS NMR can be applied to this compound to study its conformation and packing in the crystalline state, providing insights into polymorphism and intermolecular interactions that are not observable in solution-state NMR.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. vscht.cz The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups. wiley.commdpi.com For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). Other characteristic bands would include C-H stretching from the alkyl portions, and C-N and C-S stretching vibrations. vscht.czmdpi.com

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (C=O) | Stretch | 1630 - 1680 | Strong |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium |

| Amide (C-N) | Stretch | 1250 - 1350 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule by measuring its absorption of UV or visible light. mu-varna.bg The primary chromophore in this compound is the amide functional group. This group is expected to exhibit a weak n → π* transition at a longer wavelength (around 210-230 nm) and a strong π → π* transition at a shorter wavelength, typically below 200 nm. researchgate.netnih.gov The saturated thiomorpholine ring itself does not significantly absorb in the UV-Vis region. This technique is often used for quantitative analysis due to the relationship between absorbance and concentration. researchgate.net

Mass Spectrometry (MS) Applications (GC-MS, LC-MS, LC-MS-MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). nih.gov It is highly sensitive and provides information about the molecular weight and elemental composition of a compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is suitable for volatile and thermally stable compounds. This compound could potentially be analyzed by GC-MS, where it would first be separated from other components before being ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight (145.22 g/mol ) and a characteristic fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS-MS): LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. thermofisher.com This is often the preferred method for less volatile or thermally sensitive compounds. In LC-MS analysis of this compound, a protonated molecule [M+H]⁺ would likely be observed at m/z 146 using a soft ionization technique like electrospray ionization (ESI). Tandem MS (LC-MS-MS) can further enhance structural elucidation by selecting the parent ion (m/z 146), fragmenting it, and analyzing the resulting daughter ions to confirm the compound's identity with high certainty. unich.it

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. humanjournals.comresearchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds with moderate polarity like this compound. sielc.com

In a typical RP-HPLC setup, the compound is separated on a nonpolar stationary phase (like a C18 column) using a polar mobile phase, which is usually a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Detection is often achieved using a UV detector set at the maximum absorption wavelength of this compound (around 210 nm). By comparing the retention time and the detector response of an unknown sample to that of a certified reference standard, both qualitative identification and quantitative measurement can be accurately performed.

Interactive Table 3: Typical RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Buffer |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10 - 20 µL |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Gas Chromatography (GC)

Gas Chromatography (GC) stands as a robust analytical technique for the characterization of volatile and semi-volatile compounds. For this compound, GC analysis provides a reliable method for purity assessment and quantification. The inherent volatility of this compound allows for its direct analysis without the need for derivatization, simplifying sample preparation. However, derivatization, such as acetylation with acetic anhydride (B1165640), can be employed for related primary and secondary amines to improve their chromatographic behavior, a principle that can be adapted if necessary. nih.gov

A typical GC method for this compound would involve a capillary column with a non-polar or mid-polar stationary phase. The selection of the stationary phase is critical to achieve optimal separation from potential impurities. A common choice would be a bonded and cross-linked polyethylene (B3416737) glycol or a similar base-deactivated phase, which is well-suited for the analysis of amines and their derivatives. nih.gov

The operational parameters of the GC system are optimized to ensure good resolution and peak shape. The injector temperature is typically set high enough to ensure rapid volatilization of the sample without causing thermal degradation. A temperature-programmed oven is employed to facilitate the separation of compounds with a range of boiling points. The flame ionization detector (FID) is commonly used for the detection of this compound due to its high sensitivity to organic compounds. For enhanced specificity, a mass spectrometer (MS) can be coupled with the GC, providing structural information and enabling unequivocal identification of the analyte. mdpi.com

A hypothetical set of GC-FID operating conditions for the analysis of this compound is presented in the interactive data table below.

Interactive Data Table: Hypothetical GC-FID Parameters for this compound Analysis

| Parameter | Value |

| Column | |

| Stationary Phase | DB-CAM (base-deactivated polyethylene glycol) nih.gov |

| Length | 30 m |

| Internal Diameter | 0.53 mm |

| Film Thickness | 1.0 µm |

| Injector | |

| Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 10:1 |

| Oven Temperature Program | |

| Initial Temperature | 100 °C (hold for 2 min) |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C (hold for 5 min) |

| Detector (FID) | |

| Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 2.0 mL/min |

Advanced Chromatographic Techniques (CE-MS, SFC)

Beyond conventional GC, advanced chromatographic techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Supercritical Fluid Chromatography (SFC) offer powerful alternatives for the characterization of this compound, particularly for complex matrices or when specific separation challenges arise.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a high-efficiency separation technique that is particularly well-suited for the analysis of charged and polar small molecules. illinois.edudiva-portal.org Given the polar nature of the acetyl and morpholine (B109124) moieties, this compound is a suitable candidate for CE-MS analysis. This technique offers advantages such as low sample consumption, rapid analysis times, and high resolving power. illinois.edu

In a typical CE-MS setup, a fused silica (B1680970) capillary is used for the separation. The choice of the background electrolyte (BGE) is crucial for achieving optimal separation and for compatibility with the mass spectrometer. A volatile buffer system is generally preferred to minimize ion suppression in the MS source. The mass spectrometer provides sensitive and selective detection, allowing for the accurate mass determination and structural elucidation of this compound and any related impurities. nih.gov The performance of a CE system can be quantitatively evaluated by measuring the resolution between peaks. nih.govfiu.edu

Supercritical Fluid Chromatography (SFC)

SFC is a versatile chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographytoday.com It is particularly advantageous for the separation of polar and chiral compounds. chromatographytoday.com The analysis of polar compounds, such as N-acetylated species, can be effectively performed using SFC, often with the addition of a polar co-solvent like methanol to the mobile phase to enhance analyte solubility and elution. rsc.orgresearchgate.net

For the analysis of this compound, SFC offers several benefits, including faster separations and reduced organic solvent consumption compared to traditional liquid chromatography. A variety of stationary phases can be employed in SFC, with polar columns being a suitable choice for retaining and separating polar analytes. vt.edu The detection is typically performed using a UV detector or a mass spectrometer.

An illustrative set of parameters for the potential analysis of a polar compound like this compound by SFC is provided in the table below.

Interactive Data Table: Illustrative SFC Parameters for Polar Compound Analysis

| Parameter | Value |

| Column | |

| Stationary Phase | 2-PIC (polar-ionic column) researchgate.net |

| Dimensions | 4.6 x 150 mm, 5 µm |

| Mobile Phase | |

| A | Supercritical CO₂ |

| B | Methanol |

| Gradient | 20% to 50% B over 10 min |

| Flow Rate | 3.0 mL/min |

| System Parameters | |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detector | |

| Type | UV-Vis or Mass Spectrometer |

| Wavelength (UV) | 220 nm |

X-ray Crystallography for Solid-State Structural Determination of this compound Complexes

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method can provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice of this compound or its complexes.

The process involves growing a single crystal of the compound of interest, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

For this compound, obtaining a crystal structure would confirm the conformation of the thiomorpholine ring and the orientation of the acetyl group. Furthermore, the analysis of co-crystals, where this compound is crystallized with another molecule, can reveal specific intermolecular interactions such as hydrogen bonding. For instance, studies on the co-assembly of acetylated amino acids have demonstrated that the acetyl group can play a significant role in directing the formation of specific crystal packing arrangements. weizmann.ac.il

While a specific crystal structure for an this compound complex is not detailed here, the table below presents hypothetical crystallographic data that would be obtained from such an analysis, based on typical values for small organic molecules.

Interactive Data Table: Hypothetical Crystallographic Data for an this compound Complex

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.5 Å |

| b | 8.2 Å |

| c | 12.1 Å |

| α | 90° |

| β | 105.2° |

| γ | 90° |

| Volume | 1002 ų |

| Z | 4 |

| Calculated Density | 1.25 g/cm³ |

| R-factor | 0.045 |

Principles of Analytical Method Validation and Performance Metrics

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and consistently produces reliable and accurate results. For the analytical methodologies discussed for this compound, a comprehensive validation would be performed according to established guidelines. The key performance metrics that are evaluated during method validation are outlined below. nih.govbre.com

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is typically demonstrated by achieving baseline separation of the analyte peak from other components.

Linearity : Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Range : The range is the interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is determined.

Precision : Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Reproducibility : Precision between laboratories.

Limit of Detection (LOD) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The acceptable criteria for each of these validation parameters are dependent on the intended application of the analytical method.

Computational Chemistry Approaches for N Acetylthiomorpholine Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and provide a detailed description of the electronic structure of molecules. These methods are essential for understanding chemical bonding, reaction mechanisms, and various spectroscopic properties.

Density Functional Theory (DFT) has become a popular and versatile quantum mechanical method due to its favorable balance between accuracy and computational cost. DFT calculations could be instrumental in elucidating several aspects of N-acetylthiomorpholine's chemistry. For instance, DFT can be used to model reaction mechanisms, such as the radical nucleophilic aromatic substitution (SRN1) reactions where the anion of this compound has been studied. researchgate.netrushim.ruresearchgate.netchemistry-chemists.comacs.org

Electronic Structure and Energetics: DFT calculations can provide detailed information about the electronic structure of this compound, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These properties are crucial for predicting the molecule's reactivity and intermolecular interactions. The energetics of different conformations of the thiomorpholine (B91149) ring can also be calculated to determine the most stable geometries.

Reaction Mechanisms: DFT is a powerful tool for investigating reaction pathways and transition states. For this compound, DFT could be used to map out the potential energy surface for various reactions, identifying the lowest energy pathways and calculating activation barriers. This would provide a deeper understanding of the kinetics and thermodynamics of its chemical transformations. While direct DFT studies on this compound are not extensively reported, related theoretical studies on similar reaction types, such as the addition of nucleophiles to dehydrotoluenes, have utilized DFT to understand reaction barriers and geometries. researchgate.net

A hypothetical application of DFT to study the initial step of an SRN1 reaction involving the this compound anion could involve the following parameters:

| Parameter | Description | Hypothetical Value/Method |

|---|---|---|

| Functional | Approximation to the exchange-correlation energy. | B3LYP |

| Basis Set | Set of mathematical functions used to build molecular orbitals. | 6-311+G(d,p) |

| Solvent Model | Accounts for the effect of the solvent on the reaction. | Polarizable Continuum Model (PCM) - DMSO |

| Calculated Property | The specific energetic or structural feature being investigated. | Activation Energy (ΔG‡) |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical framework. These methods are generally more computationally expensive than DFT but can provide higher accuracy.

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain highly accurate geometric parameters, vibrational frequencies, and energies for this compound. These calculations can serve as a benchmark for less computationally demanding methods like DFT. For example, a comparative study could be performed to assess the performance of various DFT functionals against high-level ab initio results for key properties of this compound.

Molecular Modeling and Simulation Studies

While quantum mechanics is essential for describing electronic details, molecular modeling and simulation techniques are better suited for studying the behavior of larger systems and longer timescales.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations could be used to investigate the conformational dynamics of the this compound ring in different solvent environments. By simulating the trajectory of the molecule over time, one can gain insights into its flexibility, dominant conformations, and the transitions between them. This information is valuable for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

A typical MD simulation setup for this compound in an aqueous solution might involve the parameters listed in the table below.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of the system. | GAFF (General Amber Force Field) |

| Water Model | A model to represent water molecules in the simulation. | TIP3P |

| Ensemble | The statistical ensemble that the simulation samples from (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

| Simulation Time | The total time duration of the simulation. | 100 ns |

| Time Step | The time interval between successive evaluations of forces and positions. | 2 fs |

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations can be used to explore the conformational space of this compound and to calculate thermodynamic properties. For instance, MC simulations could be employed to determine the free energy of solvation of this compound in various solvents, providing a measure of its solubility.

Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods offer a way to study chemical reactions in large, complex systems, such as in solution or within an enzyme active site. In a QM/MM approach, the chemically active region of the system (e.g., the reacting atoms of this compound and a reaction partner) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules) is described using a more computationally efficient molecular mechanics force field.

This approach would be particularly useful for studying the reaction mechanisms of this compound in a realistic solvent environment, capturing the influence of explicit solvent molecules on the reaction energetics and pathway.

Lack of Specific Research Data Precludes Article Generation on the Computational Chemistry of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific published research on the computational chemistry of this compound, particularly concerning the prediction of its reaction pathways, activation energies, and the detailed investigation of its non-covalent interactions.

The user's request specified a detailed article focusing solely on this compound, structured around the following advanced computational chemistry topics:

Investigation of Intra- and Intermolecular Non-Covalent Interactions

While computational studies on related parent compounds, such as thiomorpholine, and other derivatives exist, the strict requirement to focus exclusively on this compound prevents the use of analogous data. Extrapolating findings from different molecules would not meet the required standards of scientific accuracy and would constitute a misrepresentation of the available data for the specified compound.

The generation of a thorough, informative, and scientifically accurate article as requested is contingent upon the availability of peer-reviewed research. Without this foundational data, creating the content for the specified sections would amount to speculation or fabrication, which violates the core principles of accuracy. Therefore, the requested article cannot be produced at this time.

Research Applications and Contributions in Organic Synthesis

N-Acetylthiomorpholine as a Synthetic Intermediate in Heterocyclic Chemistry

While the direct use of this compound as a foundational intermediate for the construction of new, distinct heterocyclic ring systems is not extensively documented in publicly available research, its role in the modification of existing aromatic heterocycles is more apparent. The primary application found involves the attachment of the this compound moiety to other aromatic and heteroaromatic rings. This is achieved through reactions such as the SRN1 mechanism, where the anion of this compound acts as a nucleophile, leading to the formation of C-S bonds with aromatic substrates.

The resulting arylthiomorpholine derivatives can be considered new heterocyclic entities, although this represents a substitution on the thiomorpholine (B91149) nitrogen rather than a fundamental rebuilding of the heterocyclic core itself. The potential for this compound to serve as a precursor for more complex fused or spirocyclic heterocyclic systems remains an area with limited exploration in the available scientific literature.

Utility in Radical Chemistry and Electron Transfer Processes

A significant application of this compound lies in the realm of radical chemistry, specifically in unimolecular radical nucleophilic substitution (SRN1) reactions. researchgate.netmdpi.comsemanticscholar.org This type of reaction involves a chain mechanism initiated by electron transfer, leading to the formation of radical and radical anion intermediates. researchgate.net

The anion of this compound has been demonstrated to be an effective nucleophile in photostimulated or chemically initiated reactions with iodoarenes, such as iodobenzene (B50100) and 1-iodonaphthalene. mdpi.com These reactions, typically conducted in dimethyl sulfoxide (B87167) (DMSO), result in good yields of the corresponding aryl-substituted this compound derivatives. researchgate.netmdpi.com The reaction can be initiated by irradiation or with the use of a chemical initiator like FeBr2. mdpi.com

The general mechanism of the SRN1 reaction involving the this compound anion can be outlined as follows:

Initiation: An electron is transferred to the aryl iodide (ArI) to form a radical anion (ArI•−).

Propagation:

The radical anion fragments to give an aryl radical (Ar•) and an iodide anion (I−).

The aryl radical reacts with the this compound anion to form the radical anion of the substitution product.

This radical anion then transfers an electron to another molecule of the aryl iodide substrate, propagating the chain and forming the final product.

Competition experiments have shown that the reactivity of the this compound anion is comparable to other nucleophiles used in SRN1 reactions. For instance, it was found that the acetophenone (B1666503) enolate ion is 1.4 times more reactive than the this compound anion towards iodobenzene. mdpi.comsemanticscholar.org

The photostimulated reaction has also been successfully applied to substrates like 1-iodoadamantane (B1585816), demonstrating its utility beyond aromatic systems. mdpi.comresearchgate.net

Table 1: Examples of SRN1 Reactions with the this compound Anion

| Aryl/Alkyl Halide | Product | Yield (%) | Reference |

| Iodobenzene | N-acetyl-4-phenylthiomorpholine | Good | mdpi.com |

| 1-Iodonaphthalene | N-acetyl-4-(1-naphthyl)thiomorpholine | Good | mdpi.com |

| 1-Iodoadamantane | N-acetyl-4-(1-adamantyl)thiomorpholine | Not specified | mdpi.com |

| 1-Iodoadamantane | α-(1-adamantyl)-N-acetylthiomorpholine | 20 | researchgate.net |

Development of Novel Thiomorpholine-Containing Scaffolds through Derivatization

The derivatization of this compound to create novel molecular scaffolds is an area with potential, though specific examples are limited in the surveyed literature. The primary route for derivatization appears to be through the nucleophilic substitution reactions discussed in the previous section, which leads to the introduction of various aryl and alkyl groups at the 4-position of the thiomorpholine ring.

These reactions effectively generate a library of N-substituted thiomorpholine derivatives. The diversity of these scaffolds is dependent on the range of aryl and alkyl halides that can be successfully employed in the SRN1 reaction. This approach allows for the systematic modification of the properties of the resulting molecules, which could be valuable in fields such as medicinal chemistry and materials science, where the thiomorpholine scaffold is of interest.

Further derivatization of the this compound structure, for instance, through reactions involving the acetyl group or the thiomorpholine ring itself, is not well-documented. The development of synthetic methodologies to functionalize other positions of the thiomorpholine ring of this compound would significantly expand the range of accessible novel scaffolds.

Applications in Coordination Chemistry for Novel Material Design

This compound has been utilized as a ligand in coordination chemistry to construct novel coordination polymers. The presence of both sulfur and oxygen donor atoms, as well as the nitrogen atom within the ring, provides multiple potential coordination sites, making it a versatile building block for coordination complexes.

A notable example is the reaction of this compound with copper(I) iodide in acetonitrile (B52724), which results in the formation of a coordination polymer with the composition [CuI(L)2]n, where L represents the this compound ligand. In this structure, the this compound coordinates to the copper(I) center through its sulfur atom.

The crystal structure of this coordination polymer reveals that each copper(I) ion is coordinated by two sulfur atoms from two different this compound ligands and two bridging iodide ions. This coordination arrangement leads to a distorted tetrahedral geometry around the copper(I) center and the formation of polymeric chains. Such coordination polymers are of interest in materials science due to their potential applications in areas like catalysis, luminescence, and electronics.

Table 2: Crystallographic Data for [CuI(this compound)2]n

| Parameter | Value | Reference |

| Chemical Formula | C12H22CuIN2O2S2 | |

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| Coordination Geometry | Distorted tetrahedral | |

| Bridging Ligand | Iodide | |

| Donor Atom | Sulfur |

Potential Roles in Catalytic Systems and Mechanistic Probes

Based on the available scientific literature, there is no direct evidence or detailed research outlining the use of this compound as a catalyst or a mechanistic probe. While its coordination complexes could potentially exhibit catalytic activity, this has not been explicitly reported. Similarly, its application as a tool to elucidate reaction mechanisms is not documented. Therefore, the potential roles of this compound in these areas remain speculative and represent an unexplored field of research.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structure of N-acetylthiomorpholine in synthetic chemistry research?

Answer:

this compound should be characterized using a combination of nuclear magnetic resonance (NMR) (for structural confirmation, including proton and carbon environments) and high-performance liquid chromatography (HPLC) (for purity assessment). Quantitative analysis via HPLC with UV detection is critical to verify purity ≥98%, as minor impurities can affect downstream reactivity . For novel derivatives, mass spectrometry (MS) and elemental analysis should supplement these methods to confirm molecular weight and elemental composition. Always cross-validate results against reference standards where available.

Advanced: How can researchers resolve conflicting spectroscopic data (e.g., NMR shifts) observed during this compound synthesis?

Answer:

Conflicts in NMR data may arise from conformational isomerism, solvent effects, or residual moisture. To address this:

- Perform variable-temperature NMR to assess dynamic equilibria (e.g., ring puckering in thiomorpholine derivatives).

- Use deuterated solvents with controlled water content to minimize solvent-induced shifts.

- Compare experimental data with computational chemistry models (DFT calculations for predicted chemical shifts).

- Cross-reference with literature spectra of structurally analogous compounds (e.g., N-acetylmorpholine derivatives) to identify systematic deviations .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors or aerosols .

- Storage: Keep in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation or moisture absorption. Store in a cool, dry, ventilated area away from incompatible substances like strong oxidizers .

- Spill management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .

Advanced: How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

Answer:

- Experimental setup: Prepare buffered solutions (pH 1–13) and incubate this compound at controlled temperatures (e.g., 25°C and 40°C).

- Sampling: Collect aliquots at timed intervals and quench reactions (e.g., by cooling or acidification).

- Analysis: Use HPLC-MS to quantify degradation products (e.g., thiomorpholine or acetic acid derivatives).

- Kinetic modeling: Apply pseudo-first-order kinetics to determine rate constants and activation energies. Include controls for autohydrolysis and buffer catalysis .

Basic: What are the key considerations for documenting synthetic procedures involving this compound in peer-reviewed publications?

Answer:

- Reproducibility: Provide detailed synthetic protocols, including reaction stoichiometry, solvent purity, temperature, and purification steps (e.g., column chromatography gradients).

- Characterization: Report NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and HPLC retention times. For novel compounds, include elemental analysis results (C, H, N, S) .

- Supplementary data: Deposit raw spectral data (e.g., NMR FID files) in open-access repositories to enable independent verification .

Advanced: How can researchers address discrepancies in biological activity data for this compound derivatives across studies?

Answer:

- Source analysis: Audit differences in compound purity (e.g., via third-party HPLC validation) and storage conditions (e.g., degradation due to light exposure) .

- Assay standardization: Compare experimental protocols (e.g., cell lines, incubation times, and controls) to identify methodological variability.

- Meta-analysis: Use statistical tools (e.g., Cohen’s d for effect size) to quantify heterogeneity across studies. Replicate key experiments under harmonized conditions .

Basic: What steps are critical for ensuring the reproducibility of this compound-based reactions in organic synthesis?

Answer:

- Reagent quality: Use freshly distilled solvents and high-purity starting materials.

- Atmosphere control: Perform moisture-sensitive reactions under inert gas (argon/nitrogen).

- Reaction monitoring: Track progress via TLC or in situ IR spectroscopy.

- Post-reaction workup: Include rigorous purification steps (e.g., recrystallization or preparative HPLC) and validate yields via gravimetric analysis .

Advanced: What strategies can optimize the scalability of this compound synthesis while maintaining yield and purity?

Answer:

- Catalyst screening: Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to enhance reaction efficiency.

- Process intensification: Explore continuous-flow reactors for improved heat/mass transfer and reduced side reactions.

- Quality-by-design (QbD): Use design-of-experiments (DoE) methodologies to identify critical process parameters (e.g., temperature, pressure) affecting purity .

Basic: How should researchers handle and dispose of waste containing this compound?

Answer:

- Waste segregation: Collect aqueous and organic waste separately. Neutralize acidic/basic residues before disposal.

- Disposal protocol: Follow institutional guidelines for hazardous waste, including incineration or licensed chemical disposal services. Document waste streams using Safety Data Sheet (SDS) recommendations .

Advanced: What computational approaches are effective for predicting the reactivity of this compound in novel chemical reactions?

Answer:

- Quantum mechanics (QM): Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and activation barriers.

- Molecular dynamics (MD): Simulate solvent effects and conformational dynamics.

- Machine learning (ML): Train models on existing reaction databases to predict regioselectivity or side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.